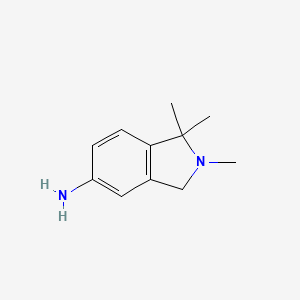

1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine

Description

1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine is a heterocyclic compound that belongs to the isoindoline family Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials

Properties

IUPAC Name |

1,1,2-trimethyl-3H-isoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2)10-5-4-9(12)6-8(10)7-13(11)3/h4-6H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWIGFGJXOCTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CN1C)C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2,3-trimethylbenzene with an appropriate amine under acidic or basic conditions can lead to the formation of the desired isoindoline derivative. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine may involve large-scale reactions using optimized conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to minimize environmental impact.

Chemical Reactions Analysis

Biological Activity

1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine (CAS Number: 1092794-94-9) is a heterocyclic compound belonging to the isoindoline family. Isoindolines are recognized for their diverse biological activities and potential applications in pharmaceuticals and organic materials. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| IUPAC Name | 1,1,2-trimethyl-3H-isoindol-5-amine |

| InChI Key | QAWIGFGJXOCTRI-UHFFFAOYSA-N |

Research indicates that isoindoline derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Isoindolines have shown potential in inhibiting tumor growth through various mechanisms, including the modulation of cell cycle proteins and apoptosis pathways.

- Neuroprotective Effects : Some studies suggest that isoindoline derivatives may provide neuroprotective benefits by influencing neurotransmitter systems and reducing oxidative stress.

Antitumor Activity

A study published in Medicinal Chemistry highlighted the potential of isoindoline compounds in disrupting the interaction between p53 and its negative regulators MDM2/MDMX. This disruption is crucial for restoring the tumor-suppressive functions of p53 in cancer cells. The study emphasized the need for further exploration of isoindoline derivatives as dual inhibitors in cancer therapy .

Neuroprotective Effects

In a separate investigation, isoindoline derivatives were assessed for their neuroprotective properties against oxidative stress-induced neuronal damage. The findings indicated that these compounds could mitigate cell death in neuronal cultures exposed to harmful agents .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of isoindoline derivatives, including 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine. These compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated significant growth inhibition compared to control groups, suggesting promising antitumor activity .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of isoindoline derivatives in animal models of neurodegenerative diseases. The administration of these compounds resulted in improved cognitive function and reduced markers of neuroinflammation .

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine is characterized by a bicyclic framework with an amine functional group. The molecular formula is , and it has a molecular weight of approximately 175.26 g/mol. Its structural attributes contribute to its versatility in chemical reactions.

Medicinal Chemistry

1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine has been investigated for its potential therapeutic properties. Research indicates that compounds with similar isoindole structures exhibit biological activity that may be harnessed for drug development. Specific areas of interest include:

- Anticancer Activity : Preliminary studies suggest that isoindole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Neuropharmacology : The compound's ability to interact with neurotransmitter systems may offer insights into treatments for neurological disorders.

Organic Synthesis

Due to its unique structure, this compound serves as an important intermediate in organic synthesis. Its applications include:

- Building Block for Complex Molecules : It can be utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions : The amine group allows it to participate in nucleophilic substitutions and other chemical transformations.

Materials Science

Research into the use of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine in materials science has shown promise:

- Polymer Chemistry : It can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.

- Dyes and Pigments : Its structural characteristics may allow it to function as a precursor for dyes or pigments in various industrial applications.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer effects of isoindole derivatives. The research indicated that modifications to the isoindole structure could enhance cytotoxicity against specific cancer cell lines. The study highlighted the need for further exploration into the mechanisms of action and potential therapeutic applications.

Case Study 2: Synthesis of Novel Compounds

Research conducted at a leading university demonstrated the utility of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine as a versatile building block in synthesizing novel heterocyclic compounds. The study focused on optimizing reaction conditions to improve yields and purity.

Q & A

Q. What are the recommended safety protocols for handling 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine in laboratory settings?

Methodological Answer:

- Storage: Store in a cool, dry environment (<25°C) with humidity control to prevent hydrolysis. Use inert gas (e.g., nitrogen) for moisture-sensitive intermediates .

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid prolonged skin/eye contact due to potential irritancy (based on structural analogs like 1,3-diaminoisoindoline) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

Q. What spectroscopic methods are suitable for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR: Use - and -NMR to confirm the isoindoline scaffold and methyl group positions. Compare with analogs like 5-chloro-1H-indol-6-amine for resonance patterns .

- HPLC: Employ reverse-phase HPLC with UV detection (λ = 254 nm) for purity analysis. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. What are the key synthetic routes for preparing this compound, and what intermediates are involved?

Methodological Answer:

- Core Synthesis: Start with isoindoline precursors (e.g., 1H-isoindol-3-amine derivatives). Introduce methyl groups via alkylation (e.g., methyl iodide/KCO in DMF) under inert conditions .

- Intermediate Isolation: Purify intermediates like 5-nitro-isoindoline derivatives via recrystallization (DMF/EtOH) before reduction to the amine .

- Catalysis: Use Pd/C or Raney Ni for catalytic hydrogenation of nitro groups to amines .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of synthesis pathways for this compound?

Methodological Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity during alkylation or cyclization steps .

- Machine Learning: Train models on existing isoindoline reaction datasets to optimize solvent/base combinations (e.g., DMF vs. THF for alkylation efficiency) .

- Feedback Loops: Use experimental data (e.g., yield, selectivity) to refine computational parameters iteratively .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for its reactivity?

Methodological Answer:

- Cross-Validation: Compare DFT-predicted reaction barriers with kinetic studies (e.g., Arrhenius plots) to identify discrepancies in activation energy .

- Isotope Labeling: Use -labeled methyl groups to trace reaction pathways and validate mechanistic hypotheses (e.g., intramolecular vs. intermolecular alkylation) .

- Multivariate Analysis: Apply factorial design to isolate variables (e.g., temperature, catalyst loading) that deviate from computational predictions .

Q. What factorial design approaches optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

- Screening: Use a 2 factorial design to test variables: temperature (80–120°C), solvent polarity (DMF vs. toluene), and base strength (KCO vs. NaH) .

- Response Surface Methodology (RSM): Model interactions between variables to maximize yield and minimize byproducts (e.g., over-alkylation) .

- Robustness Testing: Validate optimal conditions under scaled-up settings (e.g., 10 mmol to 100 mmol) to assess reproducibility .

Q. How can membrane separation technologies improve the purification process of this compound post-synthesis?

Methodological Answer:

- Nanofiltration: Use ceramic membranes (MWCO = 500 Da) to remove low-MW impurities (e.g., unreacted methyl iodide) .

- Solvent-Resistant Membranes: Apply polyimide-based membranes for solvent exchange (e.g., DMF to EtOH) without compound degradation .

- Continuous Flow: Integrate membrane separation with flow reactors for in-line purification, reducing manual handling .

Q. What are the challenges in achieving regioselectivity during functionalization of the isoindole ring system in this compound?

Methodological Answer:

- Steric Effects: Use bulky directing groups (e.g., Boc-protected amines) to block undesired positions during electrophilic substitution .

- Catalytic Control: Employ Pd-catalyzed C–H activation with ligands (e.g., pyridine-oxazoline) to direct functionalization to the 5-amine position .

- Solvent Screening: Polar aprotic solvents (e.g., DMSO) enhance solubility and stabilize transition states for selective reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.